molecular formula C54H69N11O10S2 B608460 兰瑞肽醋酸盐 CAS No. 127984-74-1

兰瑞肽醋酸盐

货号 B608460
CAS 编号: 127984-74-1
分子量: 1096.32
InChI 键: LKOFLENOEWIRAG-NSBHJRQQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lanreotide acetate is a synthetic analogue of somatostatin, a naturally occurring inhibitory hormone which blocks the release of several other hormones, including growth hormone, thyroid-stimulating hormone (TSH), insulin and glucagon . It is used for the long-term treatment of acromegaly (a growth hormone disorder) in patients who cannot be treated with surgery or radiation . This medicine works by reducing the amount of growth hormone that the body produces .


Synthesis Analysis

The synthesis of Lanreotide acetate involves an improved 4+4 solution phase synthesis. The process comprises coupling of two suitably protected tetrapeptide fragments which on deprotection, oxidation, followed by treatment with acetic acid provides Lanreotide acetate having desired purity .


Molecular Structure Analysis

The molecular formula of Lanreotide acetate is C56H73N11O12S2 . Its molecular weight is 1156.38 . The structure of Lanreotide acetate is complex, with multiple functional groups and chiral centers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Lanreotide acetate are complex and involve multiple steps. These include coupling reactions, deprotection reactions, and oxidation reactions .


Physical And Chemical Properties Analysis

Lanreotide acetate has a molecular weight of 1156.38 and a molecular formula of C56H73N11O12S2 . It is soluble in water at a concentration of 23 mg/mL .

科学研究应用

Treatment of Acromegaly

  • Scientific Field : Endocrinology .
  • Summary of Application : Acromegaly is a hormonal disorder that occurs when the body produces too much growth hormone. Lanreotide Acetate is used for the long-term treatment of acromegalic patients who have had an inadequate response to surgery and/or radiotherapy, or for whom these options are not available .
  • Methods of Application : Lanreotide Acetate is administered by deep subcutaneous injection every 28 days . The dosage is based on the patient’s medical condition and response to treatment .
  • Results or Outcomes : Treatment with Lanreotide Acetate has been shown to effectively control the symptoms of acromegaly, including enlarged hands or feet, and coarse facial features . It also helps reduce the risk of serious problems such as diabetes and heart disease .

Treatment of Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

  • Scientific Field : Oncology .
  • Summary of Application : Lanreotide Acetate is used in the treatment of unresectable, well or moderately differentiated, locally advanced or metastatic GEP-NETs to improve progression-free survival .
  • Methods of Application : Similar to its use in acromegaly, Lanreotide Acetate is administered by deep subcutaneous injection .
  • Results or Outcomes : Treatment with Lanreotide Acetate has been shown to improve progression-free survival by 53% compared with placebo for patients with grade 1 or 2 GEP-NETs .

Inhibition of Growth Hormone/Thyroid Hormone Signaling

  • Scientific Field : Endocrinology .
  • Summary of Application : Lanreotide Acetate has been used as an inhibitor to test the plasticity of hydrogen sulfide modulation by growth hormone/thyroid hormone signaling in wild-type mice .
  • Methods of Application : The specific methods of application in this context would depend on the specifics of the experimental design, which are not detailed in the available sources .
  • Results or Outcomes : The outcomes of these experiments would also depend on the specifics of the experimental design, which are not detailed in the available sources .

Protein-like Molecular Self-Assembly Processes

  • Scientific Field : Biochemistry .
  • Summary of Application : Lanreotide, a synthetic octapeptide analog of somatostatin, has been extensively studied as a peptide model to investigate protein-like molecular self-assembly processes .
  • Methods of Application : Various experimental techniques, including pulsed field gradient diffusion-ordered spectroscopy (DOSY) magic-angle spinning NMR, NMR imaging (MRI), and atomic force microscopy (AFM), have been used to characterize the supramolecular self-assembly and molecular mobility of different samples of Lanreotide Autogel formulations .
  • Results or Outcomes : These studies have revealed that Lanreotide self-assembles through the formation of β-sheet networks, giving to the nanotubes an amyloid-like character . The safety and tolerability profile was in-line with the known safety profile of Lanreotide Autogel .

Treatment of Carcinoid Syndrome

  • Scientific Field : Oncology .
  • Summary of Application : Carcinoid syndrome is a condition that some people with carcinoid tumors experience. These tumors can produce an excess of certain chemicals that can lead to symptoms such as flushing, diarrhea, and wheezing. Lanreotide Acetate is used to manage these symptoms .
  • Methods of Application : Lanreotide Acetate is administered by deep subcutaneous injection .
  • Results or Outcomes : Lanreotide Acetate has been shown to effectively manage the symptoms of carcinoid syndrome .

Management of Unresectable, Locally Advanced or Metastatic Enteropancreatic Neuroendocrine Tumors

  • Scientific Field : Oncology .
  • Summary of Application : Lanreotide Acetate is used in the management of unresectable, locally advanced or metastatic enteropancreatic neuroendocrine tumors .
  • Methods of Application : Lanreotide Acetate is administered by deep subcutaneous injection .
  • Results or Outcomes : Lanreotide Acetate has been shown to improve progression-free survival in patients with these types of tumors .

Management of Thyroid Disorders

  • Scientific Field : Endocrinology .
  • Summary of Application : Lanreotide Acetate can cause the thyroid gland to not make enough thyroid hormones that the body needs (hypothyroidism) in people who have acromegaly . Symptoms of decreased thyroid function include tiredness, feeling cold, changes in your voice, weight gain, hair loss and muscle cramps .
  • Methods of Application : Lanreotide Acetate is administered by deep subcutaneous injection .
  • Results or Outcomes : The outcomes of these treatments would depend on the specifics of the patient’s condition, which are not detailed in the available sources .

Treatment of Pituitary Disorders

  • Scientific Field : Endocrinology .
  • Summary of Application : Lanreotide is used in the treatment of acromegaly, due to both pituitary and non-pituitary growth hormone-secreting tumors . It is a long-acting analog of the drug somatostatin, a growth hormone inhibitor .
  • Methods of Application : Lanreotide Acetate is administered by deep subcutaneous injection .
  • Results or Outcomes : Lanreotide Acetate has been shown to effectively manage the symptoms of acromegaly, including enlarged hands or feet, and coarse facial features .

安全和危害

Lanreotide acetate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

未来方向

Lanreotide acetate is currently being studied for its potential use in other conditions or types of cancer . In 2021, a company called Cipla was also granted FDA approval for its version of lanreotide injection through the New Drug Application process (NDA) .

属性

IUPAC Name

10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDHBTGHUJUUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H69N11O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1096.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lanreotide is a somatostatin analogue (SSA) and has mainly inhibitory effects which are mediated via somatostatin receptors (SSTRs) 2 and 5 and include inhibition of growth hormone release in the brain. Tumor SSTR activation induces downstream cell cycle arrest and/or apoptosis, and also results in blunted production of substances that support tumor growth as well as tumor angiogenesis. This leads to the anti-proliferative effects of Lanreotide.
Record name Lanreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lanreotide

CAS RN

108736-35-2, 127984-74-1
Record name Lanreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。